4-epi-6-Epidoxycycline

Pharmaceutical Analysis Quality Control Impurity Profiling

Pharmaceutical QC laboratories often face inaccurate impurity quantification when using non-specific standards, risking regulatory rejection of doxycycline batches. 4-Epi-6-Epidoxycycline (CAS 97583-08-9), the official EP Impurity D reference standard, provides a definitive solution. - Enables accurate HPLC/UPLC peak identification via its unique retention time and UV spectral profile. - Ensures compliance with the EP specification limit of ≤0.5% for Impurity D in doxycycline APIs. - Supplied with comprehensive characterization data (HPLC, NMR, MS, COA) for immediate method validation and routine QC deployment.

Molecular Formula C22H24N2O8
Molecular Weight 444.4 g/mol
CAS No. 97583-08-9
Cat. No. B601459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-epi-6-Epidoxycycline
CAS97583-08-9
Molecular FormulaC22H24N2O8
Molecular Weight444.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10-,14-,15-,17+,22+/m1/s1
InChIKeySGKRLCUYIXIAHR-HEMWUFRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-epi-6-Epidoxycycline Reference Standard Overview


4-epi-6-Epidoxycycline (CAS 97583-08-9), also known as Doxycycline EP Impurity D, is a stereoisomeric impurity of the broad-spectrum tetracycline antibiotic doxycycline . It is formally designated in the European Pharmacopoeia (EP) as a specified impurity for doxycycline hyclate and monohydrate [1]. This compound serves primarily as a reference standard in pharmaceutical quality control, facilitating the development and validation of analytical methods for detecting and quantifying impurity profiles in doxycycline active pharmaceutical ingredients (APIs) and finished dosage forms [2].

4-epi-6-Epidoxycycline: Irreplaceable Reference Standard


Substitution with a different doxycycline impurity or a similar tetracycline analog is not scientifically valid due to 4-epi-6-epidoxycycline's unique stereochemical configuration, which governs its specific chromatographic behavior and distinct recognition by analytical detectors. Unlike 4-epidoxycycline (EP Impurity C) or 6-epidoxycycline (EP Impurity A), this compound exhibits a unique retention time and ultraviolet (UV) spectral profile essential for accurate peak identification and resolution in pharmacopoeial methods [1]. Its use as a certified reference standard ensures accurate quantification of this specific impurity in doxycycline batches, a requirement for regulatory compliance [2]. Using an incorrect or uncharacterized standard compromises method accuracy, potentially leading to false out-of-specification results and regulatory rejection [3].

4-epi-6-Epidoxycycline: Key Evidence


Regulatory Impurity D Limit in Doxycycline Hyclate

The European Pharmacopoeia (EP) specifies a quantitative limit for 4-epi-6-epidoxycycline (Impurity D) in doxycycline hyclate at ≤ 0.5% [1]. This threshold necessitates precise quantification, which is unattainable without a certified reference standard of the compound. In contrast, the limit for 6-epidoxycycline (Impurity A) is less stringent at ≤ 2.0%, reflecting a difference in toxicological or pharmacological concern [1].

Pharmaceutical Analysis Quality Control Impurity Profiling

UPLC Separation from Epimeric Impurities

A validated UPLC-UV method achieved baseline separation of 4-epi-6-epidoxycycline from its key isomeric impurities, 4-epidoxycycline and 6-epidoxycycline, in aquatic animal muscle tissue [1]. The method reported a limit of detection (LOD) of 25 µg/kg and a limit of quantification (LOQ) of 50 µg/kg for all three analytes, demonstrating the analytical system's capacity to distinguish this compound from its close structural analogs [1].

Analytical Chemistry Chromatography Method Development

EP Designation as Doxycycline Impurity D

4-epi-6-Epidoxycycline is explicitly listed and chemically defined as Doxycycline EP Impurity D in the European Pharmacopoeia (EP) monographs for doxycycline hyclate and doxycycline monohydrate [1]. Its identity is confirmed by its specific IUPAC chemical name and stereochemical descriptors, distinct from other EP-listed impurities like 4-epidoxycycline (Impurity C) and 6-epidoxycycline (Impurity A) [1]. This official designation creates a regulatory requirement for its control and provides a clear framework for reference standard procurement.

Pharmaceutical Regulation Reference Standards Pharmacopoeia

CCR6 Chemokine Receptor Binding

Preliminary data indicates that 4-epi-6-epidoxycycline may act as a ligand for the C-C chemokine receptor type 6 (CCR6), binding to both human and mouse CCR6 and inducing chemotaxis of CCR6-expressing cells [1]. This activity represents a potential off-target effect not commonly associated with the primary antimicrobial mechanism of the parent compound, doxycycline. No comparable quantitative binding data for doxycycline or other doxycycline impurities is currently available in the same system.

Chemokine Receptor Immunology Off-Target Activity

4-epi-6-Epidoxycycline Core Applications


Impurity Profiling Method Development & Validation

Analytical chemists in pharmaceutical quality control use 4-epi-6-epidoxycycline as a primary reference standard to develop and validate HPLC or UPLC methods. This ensures accurate separation and quantification of EP Impurity D from doxycycline and other related substances, as demonstrated in validated methods for complex matrices like aquatic animal tissue [1].

Batch Release & Stability Testing for Doxycycline API

Procurement by QC laboratories for routine batch release and stability studies of doxycycline hyclate and monohydrate. The compound enables compliance with the EP specification limit of ≤ 0.5% for Impurity D, ensuring that manufactured API meets regulatory quality standards before formulation [1].

Forced Degradation Studies of Doxycycline

Pharmaceutical development scientists utilize 4-epi-6-epidoxycycline to identify and track this specific impurity during forced degradation studies (e.g., heat, light, humidity). This data is critical for establishing product shelf-life and appropriate storage conditions for doxycycline-containing formulations [1].

System Suitability Testing for Doxycycline Impurities

Procurement for system suitability testing in pharmacopoeial methods. A certified reference standard of 4-epi-6-epidoxycycline is essential for verifying column performance and detector response prior to running sample batches, ensuring the analytical system can adequately resolve and detect this specified impurity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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